molecular formula C16H13Cl2N3O5S B4067075 N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide

N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide

Cat. No. B4067075
M. Wt: 430.3 g/mol
InChI Key: ZPMIBWVQTHLRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide, also known as DCNP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. DCNP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the role of PTPs in different biological processes.

Scientific Research Applications

Reductive Chemistry and Drug Development

The reductive chemistry of related cytotoxins, such as those involving similar functional groups (nitrobenzamide), has been explored for their selective toxicity towards hypoxic cells. This property is crucial for developing drugs targeting hypoxic tumor environments, indicating potential applications in cancer therapy (Palmer et al., 1995).

Molecular Structure and Drug Design

Investigations into the molecular structures of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, highlight the significance of intermolecular interactions in drug design. Understanding these interactions can aid in designing more effective therapeutic agents (Karabulut et al., 2014).

Polymeric Materials Development

Research on novel polyimides incorporating related structural motifs indicates applications in creating new materials with enhanced thermal stability and specific properties. These materials can be used in high-performance applications, ranging from electronics to aerospace (Mehdipour‐Ataei et al., 2004).

Gastroprokinetic Agents

The synthesis and evaluation of related benzamides for gastroprokinetic activity suggest potential applications in treating gastrointestinal motility disorders. This highlights the compound's possible utility in medicinal chemistry for developing new treatments for such conditions (Morie et al., 1995).

Biosensors and Analytical Applications

Studies on the electrochemical characterization of related compounds demonstrate applications in developing biosensors for detecting biological molecules. Such sensors can be crucial for medical diagnostics, environmental monitoring, and food safety (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O5S/c1-2-26-13-4-3-8(5-12(13)21(24)25)15(23)20-16(27)19-9-6-10(17)14(22)11(18)7-9/h3-7,22H,2H2,1H3,(H2,19,20,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIBWVQTHLRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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